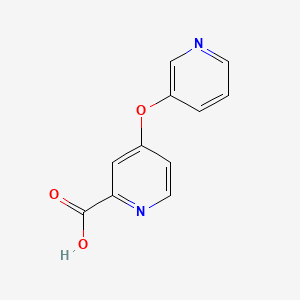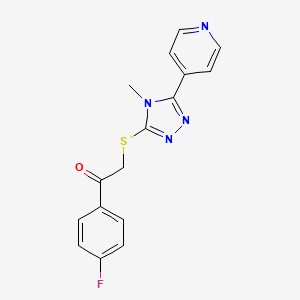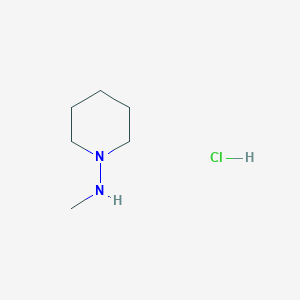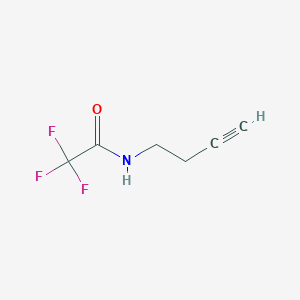![molecular formula C15H18ClN5O2 B2358236 5-Cloro-N-[1-(5-metil-1H-pirazol-3-il)piperidin-4-il]-6-oxo-1H-piridina-3-carboxamida CAS No. 2034205-16-6](/img/structure/B2358236.png)
5-Cloro-N-[1-(5-metil-1H-pirazol-3-il)piperidin-4-il]-6-oxo-1H-piridina-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-oxo-1H-pyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H18ClN5O2 and its molecular weight is 335.79. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-oxo-1H-pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-oxo-1H-pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- La investigación farmacológica de este compuesto ha revelado prometedoras propiedades antiinflamatorias. Exhibe menor toxicidad y buena actividad antiinflamatoria, convirtiéndolo en un posible candidato para el desarrollo de fármacos .
- Ciertos derivados de pirazolina sustituidos, incluyendo este compuesto, han demostrado actividad anticancerígena en estudios previos .
- Se ha reportado que las pirazolinas, incluyendo este compuesto, poseen actividades antibacterianas y antifúngicas .
- Aunque no se ha estudiado directamente la actividad antiviral, las pirazolinas en general han mostrado potencial en la inhibición de la replicación viral .
- Un estudio de simulación molecular justificó la potente actividad antipromastigote in vitro de un compuesto relacionado. Exhibió patrones de unión favorables en el sitio activo de una proteína diana, lo que sugiere una posible actividad antileishmanial .
Actividad Antiinflamatoria
Potencial Anticancerígeno
Propiedades Antibacterianas y Antifúngicas
Aplicaciones Antivirales
Estudios de Simulación Molecular
Inhibición de Jak2
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Pyrazole derivatives have been associated with a broad range of biological activities, suggesting that they may interact with multiple pathways .
Pharmacokinetics
Based on its chemical properties, it is predicted to have a melting point of 164 °c, a boiling point of 3395±420 °C, and a density of 140±01 g/cm3 . These properties may influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .
Análisis Bioquímico
Biochemical Properties
It is known that pyrazole derivatives, to which this compound belongs, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These compounds are known to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Similar compounds have shown to exhibit inhibitory activity against certain viruses and cancer cells
Molecular Mechanism
It is known that pyrazole derivatives can bind with high affinity to multiple receptors . This binding can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Propiedades
IUPAC Name |
5-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O2/c1-9-6-13(20-19-9)21-4-2-11(3-5-21)18-14(22)10-7-12(16)15(23)17-8-10/h6-8,11H,2-5H2,1H3,(H,17,23)(H,18,22)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYNIVWKAWFMEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CNC(=O)C(=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-[(2-Cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] (E)-3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxyphenyl]prop-2-enoate](/img/structure/B2358155.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2358157.png)


![2-((5-(3,6-dichlorobenzo[b]thiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2358162.png)
![8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2358163.png)

![3-[(2-Chloroacetyl)amino]phenyl acetate](/img/structure/B2358166.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide](/img/structure/B2358169.png)

![1-(4-benzylpiperidin-1-yl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)ethanone](/img/structure/B2358172.png)


